

# Application Notes: GSK-J4 for In Vitro Epigenetic Studies

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Compound of Interest		
Compound Name:	BG48	
Cat. No.:	B15294784	Get Quote

#### Introduction

GSK-J4 is a potent and selective cell-permeable inhibitor of the H3K27 histone demethylases KDM6B (JMJD3) and KDM6A (UTX). By inhibiting the removal of the repressive trimethylation mark on histone H3 lysine 27 (H3K27me3), GSK-J4 serves as a powerful tool for investigating the role of this key epigenetic modification in various biological processes. Dysregulation of KDM6A/B activity is implicated in numerous diseases, including cancer, making GSK-J4 a valuable compound for research and drug development professionals. These application notes provide detailed protocols for utilizing GSK-J4 in in vitro epigenetic studies.

GSK-J4 is the cell-permeable prodrug of GSK-J1.[1] GSK-J1 is a highly potent inhibitor of KDM6B (JMJD3) and KDM6A (UTX) with an IC50 of 60 nM in cell-free assays for KDM6B.[1]

## **Mechanism of Action**

GSK-J4 acts by inhibiting the enzymatic activity of KDM6A and KDM6B, which are histone demethylases that specifically target di- and tri-methylated H3K27.[2] This inhibition leads to an accumulation of the repressive H3K27me3 mark on chromatin, resulting in the silencing of target gene expression.[3] This mechanism makes GSK-J4 a critical tool for studying gene regulation and cellular processes governed by H3K27me3 dynamics.

## **Data Presentation**



Table 1: In Vitro IC50 Values of GSK-J4 in Various

**Cancer Cell Lines** 

Cell Line	Cancer Type	IC50 (μM)	Assay Duration (hours)	
Y79	Retinoblastoma	0.68	48	
WERI-Rb1	Retinoblastoma	2.15	48	
PC3	Prostate Cancer	~20	24	
LNCaP	Prostate Cancer	~30	24	
LNCaP	Prostate Cancer	~20	48	
C42B	Prostate Cancer	0.7166	Not Specified	
PC3	Prostate Cancer	1.213	Not Specified	
KG-1a	Acute Myeloid Leukemia	Dose-dependent decrease in viability from 2-10 μM	24-96	

Data compiled from multiple sources.[2][3][4][5]

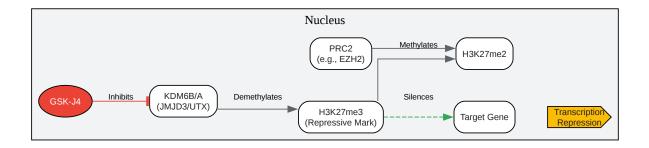
Table 2: Observed Effects of GSK-J4 on Histone Modifications in Prostate Cancer Cells

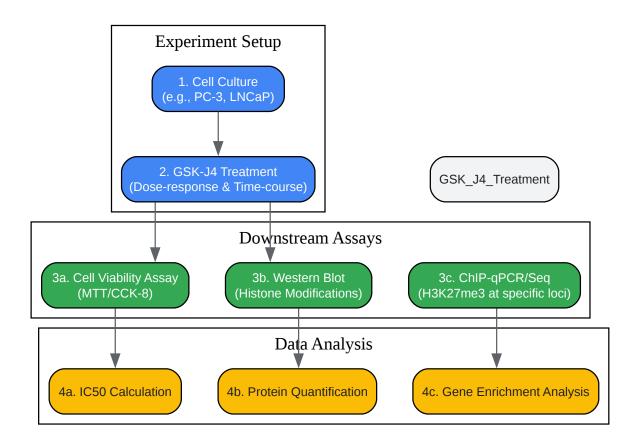
Cell Line	GSK-J4 Concentrati on	Treatment Duration	Effect on H3K27me3	Effect on H3K4me3	Effect on H3K9me3
PC-3	20 μΜ	48 hours	Increase	Increase	Decrease
LNCaP	20 μΜ	48 hours	Increase	No Significant Change	Not Specified

Data from a study on prostate cancer cells.[3]

# **Mandatory Visualizations**







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## References

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